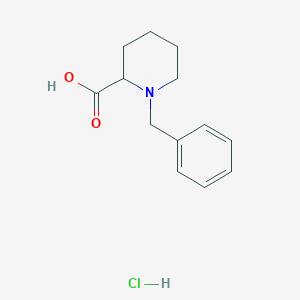

1-Benzylpiperidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEOMZUWHICYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517896 | |

| Record name | 1-Benzylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66120-28-3 | |

| Record name | 1-Benzylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperidine-2-carboxylic acid Hydrochloride

Abstract

This technical guide provides a comprehensive, beginner-friendly protocol for the synthesis of 1-Benzylpiperidine-2-carboxylic acid hydrochloride. The synthesis is approached through the direct N-alkylation of pipecolic acid, a robust and accessible method for researchers, scientists, and professionals in drug development. This document emphasizes the causality behind experimental choices, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in chemical principles. We will delve into the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and characterization of the final product.

Introduction and Strategic Overview

1-Benzylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, a non-proteinogenic amino acid featuring a six-membered piperidine ring.[1] Such scaffolds are of significant interest in medicinal chemistry as they can induce specific conformations in peptides and serve as building blocks for more complex bioactive molecules.[2] The benzyl group is a common N-protecting group in organic synthesis, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.

For beginners, the most direct and logical synthetic route is the nucleophilic substitution reaction between pipecolic acid and a benzylating agent, such as benzyl bromide. This reaction, a classic example of N-alkylation, is reliable and instructive in fundamental organic chemistry principles.

The overall synthetic strategy involves two main stages:

-

N-Benzylation: The secondary amine of pipecolic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This forms the carbon-nitrogen bond, yielding 1-benzylpiperidine-2-carboxylic acid.

-

Hydrochloride Salt Formation: The free base of the N-benzylated product is then treated with hydrochloric acid to precipitate the more stable and often crystalline hydrochloride salt.

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights: The 'Why' Behind the 'How'

The N-benzylation of pipecolic acid is an SN2 (bimolecular nucleophilic substitution) reaction. Understanding the mechanism is crucial for troubleshooting and optimizing the reaction.

-

Deprotonation: The reaction is performed in the presence of a base (potassium hydroxide, KOH). The first step is the deprotonation of the carboxylic acid group of pipecolic acid to form the corresponding carboxylate. This is followed by the deprotonation of the secondary amine's proton, enhancing its nucleophilicity. The resulting species is a more potent nucleophile than the neutral amino acid.

-

Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated pipecolic acid attacks the electrophilic methylene carbon of benzyl bromide. Bromine, being a good leaving group, is displaced.

-

Protonation/Work-up: The reaction mixture is then neutralized with acid. This step protonates the carboxylate group to regenerate the carboxylic acid and also forms the hydrochloride salt of any unreacted starting material or the product, depending on the pH.

Caption: Simplified mechanism of the N-benzylation reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a reliable method for the N-benzylation of L-proline, a structurally similar amino acid.[3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (DL)-Pipecolic Acid | 129.16 | 5.00 g | 38.7 | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 6.51 g | 116.1 | 3.0 |

| Benzyl Bromide | 171.04 | 7.94 g (5.72 mL) | 46.4 | 1.2 |

| Isopropyl Alcohol | - | 100 mL | - | - |

| Hydrochloric Acid (6M) | - | As needed | - | - |

| Chloroform | - | 60 mL | - | - |

| Acetone | - | As needed | - | - |

| Diethyl Ether | - | As needed | - | - |

| Hydrochloric Acid (in Ether) | - | As needed | - | - |

Step-by-Step Procedure

Part A: N-Benzylation of Pipecolic Acid

-

Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add (DL)-pipecolic acid (5.00 g, 38.7 mmol) and potassium hydroxide (6.51 g, 116.1 mmol). Add 100 mL of isopropyl alcohol.

-

Heating and Benzylation: Place the flask in a heating mantle and warm the mixture to 40°C with stirring. Continue stirring until the solids have completely dissolved, resulting in a clear solution.

-

Addition of Benzyl Bromide: Once the solution is clear, add benzyl bromide (5.72 mL, 46.4 mmol) dropwise to the reaction mixture.

-

Causality: Adding the benzyl bromide dropwise helps to control any potential exotherm and ensures a homogenous reaction.

-

-

Reaction Monitoring: Maintain the reaction temperature at 40°C and stir for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After 8 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

Part B: Work-up and Isolation of the Free Base

-

Neutralization: Carefully add 6 M hydrochloric acid dropwise to the cooled reaction mixture while stirring until the pH is between 4 and 5. This step neutralizes the excess KOH and protonates the product.

-

Trustworthiness: Precise pH control is crucial. A pH that is too low may lead to the formation of the hydrochloride salt of the starting material, while a pH that is too high will result in an incomplete precipitation of the product.

-

-

Extraction: Add 60 mL of chloroform to the neutralized mixture and stir vigorously overnight. This extended stirring ensures complete extraction of the product into the organic layer.

-

Filtration: A precipitate of potassium salts (KCl, KBr) will form. Remove this precipitate by vacuum filtration, washing the solid with a small amount of chloroform.

-

Solvent Removal: Combine the filtrate and the chloroform washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

Part C: Purification and Hydrochloride Salt Formation

-

Crystallization of Free Base: Add a minimal amount of cold acetone to the crude residue to induce crystallization of the 1-benzylpiperidine-2-carboxylic acid.[4] Collect the white solid by vacuum filtration and wash with a small amount of cold acetone.

-

Formation of Hydrochloride Salt: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until no more precipitate forms.[2]

-

Expertise: Using ethereal HCl is a standard and effective method for forming hydrochloride salts of organic bases, as the salt is typically insoluble in ether, leading to a clean precipitation.

-

-

Isolation of Final Product: Collect the white precipitate of this compound by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.

Safety and Handling

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times. All operations should be performed in a well-ventilated fume hood.

-

Pipecolic Acid: May cause skin, eye, and respiratory irritation.[5]

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Benzyl Bromide: Highly toxic, lachrymatory (causes tears), and a suspected carcinogen.[6][7] It is corrosive and can cause severe skin burns. It is incompatible with strong bases and amines.[6] Always handle benzyl bromide in a fume hood with appropriate PPE.

-

Chloroform: A suspected carcinogen and harmful if swallowed or inhaled.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Compare the measured melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The proton NMR should show characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂) and the piperidine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

This guide provides a detailed and beginner-friendly approach to the synthesis of this compound. By understanding the underlying principles of the N-alkylation reaction and adhering to the outlined safety precautions, researchers can confidently and successfully synthesize this valuable chemical intermediate. The provided protocol emphasizes a logical workflow and self-validating checks to ensure a high-purity final product.

References

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

- US Patent US7683175B2. (2010).

-

Glycoscience Protocols. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]

- CN Patent CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

- CN Patent CN109096168A. (2018). A kind of preparation method of L-PROLINE benzyl rouge.

- Roth, B. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central.

-

Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

- Nácher, A., et al. (2016). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC - PubMed Central.

-

PubChem. (n.d.). N-Benzyl-L-proline. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. longdom.org [longdom.org]

- 5. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]

- 7. Convenient synthesis of L-proline benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Benzylpipecolic Acid Hydrochloride for Drug Discovery Professionals

Abstract

N-benzylpipecolic acid hydrochloride is a pivotal chiral building block derived from pipecolic acid, a non-proteinogenic amino acid. Its rigid, six-membered ring structure and the presence of the N-benzyl group make it a highly valuable scaffold in medicinal chemistry for the synthesis of complex pharmaceutical agents. The hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various synthetic applications. This technical guide provides an in-depth exploration of N-benzylpipecolic acid hydrochloride, covering its fundamental physicochemical properties, validated synthesis protocols with mechanistic explanations, and its strategic applications in modern drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of Pipecolic Acid Scaffolds

In the landscape of medicinal chemistry, the pursuit of structural diversity and three-dimensionality is paramount for successful drug design. Pipecolic acid, a saturated homolog of proline, offers a conformationally constrained six-membered ring system that is a recurring motif in numerous natural products and clinically approved drugs. The introduction of an N-benzyl group to this scaffold yields N-benzylpipecolic acid, a derivative with enhanced utility. The benzyl group not only serves as a robust protecting group for the secondary amine but also functions as a key pharmacophoric element capable of engaging in crucial cation-π interactions with target proteins. This modification allows for precise stereochemical control and serves as a versatile handle for further molecular elaboration.[1] Converting the molecule to its hydrochloride salt is a standard pharmaceutical practice to improve handling, stability, and bioavailability. This guide elucidates the core technical aspects of N-benzylpipecolic acid hydrochloride, providing a foundational resource for its application in research and development.

Physicochemical Properties and Analytical Characterization

A comprehensive understanding of the physicochemical properties of N-benzylpipecolic acid hydrochloride is critical for its effective implementation in synthetic workflows and for ensuring the purity and identity of resulting compounds.

Table 1: Physicochemical Properties of N-Benzylpipecolic Acid Hydrochloride

| Property | Value |

| CAS Number | 7689-50-1[2] |

| Molecular Formula | C₁₃H₁₈ClNO₂ |

| Molecular Weight | 255.74 g/mol |

| Appearance | Light cream powder[3] |

| Melting Point | 148 - 152 °C[3] |

| Solubility | Soluble in water |

Analytical Characterization Protocols:

The rigorous confirmation of structure and purity is a cornerstone of chemical synthesis. The following analytical techniques are standard for the validation of N-benzylpipecolic acid hydrochloride.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid) is a typical starting point. Detection is commonly performed using a UV detector at ~254 nm, corresponding to the absorbance of the benzyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key ¹H NMR signals include the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), the benzylic methylene protons, and the aliphatic protons of the pipecolic acid ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) in positive mode is typically used, which will show the mass of the parent molecule minus the hydrochloride salt.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups. Characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and aromatic C-H stretches.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-benzylpipecolic acid hydrochloride is most commonly achieved via direct N-alkylation of pipecolic acid. The following protocol is a robust and scalable method.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize N-benzylpipecolic acid hydrochloride from L-pipecolic acid and benzyl bromide.

Materials:

-

L-Pipecolic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Distilled Water (H₂O)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reagent Setup: In a round-bottom flask, suspend L-pipecolic acid (1.0 eq) and potassium carbonate (2.5 eq) in a 2:1 mixture of ethanol and water.

-

Alkylation: To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase).

-

Solvent Removal: Upon completion, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash with diethyl ether (2x) to remove unreacted benzyl bromide and other non-polar impurities.

-

Acidification & Precipitation: Chill the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2. A white precipitate of N-benzylpipecolic acid hydrochloride will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining organic impurities and aid in drying. Dry the product under vacuum.

Diagram: Synthesis Workflow

Caption: Role of N-benzylpipecolic acid HCl in the drug discovery process.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of N-benzylpipecolic acid hydrochloride is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [4]* Handling: Avoid creating dust. [4]Handle in a well-ventilated area or a chemical fume hood to prevent inhalation. [3][4]Avoid contact with skin and eyes. [3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4][5]Keep away from strong oxidizing agents. [4]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [6][7]For skin contact, wash with plenty of soap and water. [6][7]If inhaled, move to fresh air. [3]If swallowed, seek immediate medical attention. [3]

Conclusion and Future Outlook

N-benzylpipecolic acid hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that offers solutions to common challenges in medicinal chemistry, including stereochemical control, conformational rigidity, and the introduction of key pharmacophoric features. Its straightforward and robust synthesis makes it an accessible and cost-effective starting material. Future applications will undoubtedly see its incorporation into increasingly complex molecular architectures, particularly in the development of therapies targeting proteins where cation-π interactions are critical for binding. The continued exploration of novel derivatives stemming from this scaffold will ensure its relevance in the drug discovery pipeline for years to come.

References

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved January 17, 2026, from [Link]

-

Singh, N., et al. (2012). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules. Retrieved January 17, 2026, from [Link]

-

Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). N-Benzylglycine Hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Li, J., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules. Retrieved January 17, 2026, from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity Screening of Piperidine Carboxylic Acid Derivatives

Foreword: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its title as a "privileged scaffold."[1][2] This is attributed to its synthetic accessibility, favorable physicochemical properties, and its ability to adopt a stable chair conformation, which allows for precise three-dimensional orientation of substituents to interact with biological targets.[1][3] When functionalized with a carboxylic acid moiety, the resulting piperidine carboxylic acid derivatives offer a versatile platform for creating a diverse array of compounds with a wide spectrum of biological activities.[4][5] This guide provides an in-depth exploration of the strategies and methodologies for screening the biological activities of these promising derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative scientific literature.

Strategic Approaches to Screening: From Target Selection to Assay Development

The initial step in screening a library of piperidine carboxylic acid derivatives is to define the therapeutic areas of interest. The inherent structural features of this class of compounds have led to their successful development as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[6][7][8][9] The choice of screening strategy is therefore intrinsically linked to the desired therapeutic application.

Rationale for Target Selection

The rationale for selecting specific biological targets for screening piperidine carboxylic acid derivatives is rooted in their proven interaction with various key proteins and pathways implicated in disease.

-

Enzyme Inhibition: Many piperidine derivatives are potent and selective enzyme inhibitors.[3] For instance, the piperidine derivative Donepezil is a leading acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease.[1][10] Other enzymes of interest include soluble epoxide hydrolase (sEH) for anti-inflammatory applications and monoamine oxidase (MAO) for neurological disorders.[11][12][13]

-

Anticancer Activity: The piperidine scaffold is present in numerous anticancer agents.[6][14] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with crucial signaling pathways in cancer cells, such as the PI3K/AKT pathway.[7][9] Screening against various cancer cell lines is a common and effective approach.[15]

-

Antimicrobial Effects: The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Piperidine derivatives have demonstrated promising antibacterial and antifungal activities.[16][17][18] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[1][16]

-

Neuroprotection and CNS Disorders: Beyond AChE inhibition, piperidine carboxylic acid derivatives, such as nipecotic acid, are known to modulate GABAergic neurotransmission by inhibiting GABA reuptake.[19][20] This makes them attractive candidates for screening in the context of epilepsy and other neurological conditions.[21] Some derivatives also exhibit neuroprotective effects against glutamate-induced excitotoxicity.[22]

The Screening Cascade: A Logical Workflow

A typical screening cascade for novel piperidine carboxylic acid derivatives follows a multi-step process designed to efficiently identify promising lead compounds. This workflow ensures that resources are focused on compounds with the highest potential for further development.

Conclusion and Future Directions

The biological activity screening of piperidine carboxylic acid derivatives is a dynamic and fruitful area of research in drug discovery. The versatility of the piperidine scaffold, combined with the strategic application of robust screening methodologies, continues to yield promising candidates for a wide range of diseases. Future efforts will likely focus on the development of more sophisticated screening platforms, such as high-content screening (HCS) and 3D cell culture models, to better recapitulate in vivo conditions and improve the predictive value of early-stage screening. [23][24]Furthermore, the integration of computational methods for in silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction will undoubtedly accelerate the identification and optimization of the next generation of piperidine-based therapeutics.

References

- BenchChem. Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide.

-

I. L. Dalinger, S. L. Vlasova, S. A. Vatsadze, V. A. Zherebker, T. S. Shevchenko, S. G. Zlotin. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2020. [Link]

-

ResearchGate. Cell-Based Assays: Screening Bioactive Compounds & Leads. 2025. [Link]

-

A. Geronikaki, M. G. Papadopoulou, C. T. Supuran. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. 2018. [Link]

-

Y. Li, Y. Zhao, Y. Wang, Z. Liu. A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. 2022. [Link]

-

A. A. A. Al-Ghorbani, M. A. A. El-Gamal, C.-H. Oh. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016. [Link]

-

Biobide. What is an Inhibition Assay?. [Link]

-

M. J. J. M. van den Heuvel, A. M. A. van der Heijden, P. J. M. van den Broek, A. Bast, G. R. M. M. Haenen. Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. 2015. [Link]

-

A. A. Jagtap, S. S. Shinde, S. B. Shirsath, S. S. Patil, V. D. Bobade. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. 2023. [Link]

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

World Organisation for Animal Health. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. 2025. [Link]

-

D. F. J. Brown, M. D. Yates. Antimicrobial Susceptibility Testing Protocols. Methods in Molecular Medicine. 2003. [Link]

-

Clinical Trials Arena. Universal enzyme inhibition measurement could boost drug discovery. 2018. [Link]

-

A. A. Jagtap, S. S. Shinde, S. B. Shirsath, S. S. Patil, V. D. Bobade. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. 2025. [Link]

-

S. Zafar, S. Y. Baig, A. Kamil, S. Akhter, M. T. Baig. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. 2019. [Link]

-

R. Schwalbe, L. Goodwin, S. Moore. Antimicrobial Susceptibility Testing Protocols. CRC Press. 2007. [Link]

-

P. Kumar, A. Kumar, R. Kumar, A. Kumar. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

-

A. Geronikaki, M. G. Papadopoulou, C. T. Supuran. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate. 2025. [Link]

-

OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. 2012. [Link]

-

M. Negatu, S. Kumar, G. Singh. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2021. [Link]

-

Chem Help ASAP. functional in vitro assays for drug discovery. YouTube. 2023. [Link]

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

-

A. Martinez, C. Perez, M. I. Rodriguez-Franco, G. G. de la Torre, I. I. I. de los Rios, C. Gil. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. 2023. [Link]

-

R. C. D. Santos, M. V. N. de Souza, C. R. B. de Souza, A. C. de Souza, A. C. de Souza, A. C. de Souza. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. 2018. [Link]

-

J. P. Stables, A. M. Crider, B. Ho. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. European Journal of Medicinal Chemistry. 2001. [Link]

-

K. K. Goel, A. Gajbhiye, Anu, N. M. Goel. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry. 2011. [Link]

-

R. Schwalbe, L. Goodwin, S. Moore. Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

-

R. T. Auld. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. 2012. [Link]

-

N. G. A. M. W. Al-Attas, M. A. A. El-Gamal, C.-H. Oh. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. 2023. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. 2026. [Link]

-

A. Kumar, P. Kumar, R. Kumar, A. Kumar. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

-

P. B. Kaswala, A. D. Patel, B. D. Patel. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. 2015. [Link]

-

S. Mitra, U. Anand, N. K. Jha, M. S. Shekhawat, S. C. Saha, P. Nongdam, K. R. R. Rengasamy, J. Proćków, A. Dey. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. 2022. [Link]

-

ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. [Link]

-

H. Naka, T. Takeda, T. Ogasawara, K. Ohmoto, T. Nishimura, T. Miki, T. Fujii, T. Asahi, S. Asai, T. Ishikawa, T. Ohkubo, Y. Ino, K. Yamagishi, K. Yamagishi. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[3][19]enzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. 2003. [Link]

-

J. D. Williams, M. A. de la Rosa, M. R. Riley, J. C. Sacchettini, J. A. T. M. de Baets. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. 2020. [Link]

-

S. J. A. Shah, S. A. A. Shah, M. A. A. Khan, M. A. A. Khan, M. A. A. Khan, M. A. A. Khan, M. A. A. Khan, M. A. A. Khan, M. A. A. Khan. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Archiv der Pharmazie. 2021. [Link]

-

J. Li, Y. Liu, H. Wang, Z. Liu, X. Li, X. Li, X. Li. Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. 2007. [Link]

-

ResearchGate. Chemical structures of anticancer piperidine derivatives. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

-

ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

-

S. Mitra, U. Anand, N. K. Jha, M. S. Shekhawat, S. C. Saha, P. Nongdam, K. R. R. Rengasamy, J. Proćków, A. Dey. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. 2022. [Link]

-

S. Y. Baig, S. Akhter, A. Kamil, L. Bashir, S. Naz, N. Alam, G. R. Naqvi, T. Siddiqi, S. T. Naqvi, M. T. Baig. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. 2015. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.bgu.ac.il [cris.bgu.ac.il]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acgpubs.org [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of N-benzylpipecolic Acid Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknowns in Pharmaceutical Development

In the landscape of pharmaceutical research and development, we often encounter novel molecular entities with limited published data. N-benzylpipecolic acid hydrochloride, a derivative of the naturally occurring amino acid pipecolic acid, represents one such compound with significant therapeutic potential yet a sparse publicly available physicochemical profile. This guide is crafted not as a static data sheet, but as a dynamic methodological framework. It is intended to empower researchers to systematically determine the critical physical properties of N-benzylpipecolic acid hydrochloride, ensuring data integrity and reproducibility. As your senior application scientist, I will guide you through the causality behind experimental choices, grounding each protocol in established scientific principles.

Structural Elucidation and Molecular Identity

Before delving into its physical properties, it is paramount to confirm the chemical identity and structure of N-benzylpipecolic acid hydrochloride.

Molecular Structure:

N-benzylpipecolic acid is a derivative of pipecolic acid, which is a cyclic alpha-amino acid. The introduction of a benzyl group to the nitrogen atom of the piperidine ring and its subsequent conversion to a hydrochloride salt are key structural features influencing its physicochemical behavior.

Molecular Formula: C₁₃H₁₈ClNO₂

Molecular Weight: 271.74 g/mol

Critical Physicochemical Parameters: A Summary for the Researcher

The following table summarizes the key physical properties that are essential for the characterization of N-benzylpipecolic acid hydrochloride. This table is designed to be populated by the researcher as experimental data is generated.

| Property | Experimental Value | Method of Determination | Significance in Drug Development |

| Melting Point (°C) | To be determined | Capillary Melting Point Apparatus | Purity assessment, solid-state stability |

| Solubility | |||

| Aqueous (mg/mL) | To be determined | Isothermal Equilibrium Method | Bioavailability, formulation design |

| Organic Solvents | To be determined | Isothermal Equilibrium Method | Process chemistry, purification |

| Spectroscopic Data | |||

| ¹H NMR | To be determined | NMR Spectroscopy | Structural confirmation, purity |

| FTIR (cm⁻¹) | To be determined | FTIR Spectroscopy | Functional group identification |

| pKa | To be determined | Potentiometric Titration | pH-dependent solubility and absorption |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the key physical properties of N-benzylpipecolic acid hydrochloride. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination: A Gateway to Purity Assessment

The melting point of a crystalline solid is a sensitive indicator of its purity.[1][2][3][4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of N-benzylpipecolic acid hydrochloride using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.

-

Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min).

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.

Causality of Experimental Choice: A slow heating rate during the accurate determination is crucial to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate measurement.[3]

Visualization of the Melting Point Determination Workflow:

Caption: Workflow for accurate melting point determination.

Solubility Profiling: Understanding Bioavailability and Formulation

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[5] Low aqueous solubility can lead to poor absorption and erratic therapeutic outcomes.[5] Solubility in organic solvents is important for chemical synthesis, purification, and the development of various dosage forms.[6]

Experimental Protocol (Isothermal Equilibrium Method):

-

Sample Preparation: Add an excess amount of N-benzylpipecolic acid hydrochloride to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved N-benzylpipecolic acid hydrochloride using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Causality of Experimental Choice: The isothermal equilibrium method ensures that the measured solubility represents the true thermodynamic solubility of the compound at a given temperature, which is essential for accurate biopharmaceutical assessment.[7]

Visualization of the Solubility Determination Workflow:

Caption: Isothermal equilibrium method for solubility determination.

Spectroscopic Characterization: Confirming Molecular Fingerprints

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for structural confirmation.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of N-benzylpipecolic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons in the N-benzylpipecolic acid hydrochloride molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons of the benzyl group, typically in the range of 7-8 ppm.

-

Piperidine Ring Protons: A complex set of signals for the protons on the piperidine ring, likely in the range of 1.5-4.0 ppm.[8][9][10][11][12]

-

Benzyl CH₂ Protons: A characteristic singlet or a pair of doublets (if diastereotopic) for the methylene protons of the benzyl group.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group may be exchangeable with the deuterated solvent and might appear as a broad singlet or not be observed at all.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in N-benzylpipecolic acid hydrochloride.

Expected FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[13]

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.[13]

-

N-H⁺ Stretch (Ammonium Salt): A broad band in the region of 2700-2250 cm⁻¹.

-

C-N Stretch: A medium intensity band in the fingerprint region.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

The presence of the hydrochloride salt will influence the positions of the amine and carboxylic acid-related stretches.[14][15][16][17]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion: A Foundation for Further Development

This technical guide provides a comprehensive framework for the systematic determination of the key physical properties of N-benzylpipecolic acid hydrochloride. By following these detailed experimental protocols and understanding the scientific principles behind them, researchers can generate the reliable and reproducible data necessary to advance the development of this promising compound. The journey from a novel molecule to a potential therapeutic agent is paved with meticulous characterization, and this guide serves as a critical roadmap for those initial, essential steps.

References

-

Vauthey, S., et al. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A. [Link]

-

ResearchGate. How range peak IR spectrum for carboxylic acid salts (ex: calcium lactate)?. [Link]

-

PubChem. Piperidine. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.. [Link]

-

University of Colorado Boulder. Melting point determination. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Springer. Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]

-

ScienceMadness.org. Solubility of organic amine salts. [Link]

-

ResearchGate. (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]

-

PubChem. N-benzylhydroxylamine hydrochloride. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. [Link]

-

LookChem. Cas 622-30-0,N-BENZYLHYDROXYLAMINE HYDROCHLORIDE. [Link]

-

PubChem. N-Benzylglycine Hydrochloride. [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 18. tsapps.nist.gov [tsapps.nist.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

solubility of 1-Benzylpiperidine-2-carboxylic acid hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 1-Benzylpiperidine-2-carboxylic acid Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and purification processes. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on structurally related molecules and outlines a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for systematic solubility studies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental parameter in pharmaceutical sciences.[1][2] For an API like this compound, understanding its solubility profile in different organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

-

Formulation Development: Designing dosage forms with optimal drug loading and release characteristics.

-

Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing.

This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a detailed, field-proven methodology for its experimental determination.

Physicochemical Properties and Solubility Considerations

This compound is a molecule with distinct structural features that dictate its interaction with various solvents. A thorough analysis of its structure provides the basis for predicting its solubility behavior.

-

The Piperidine Ring: A saturated heterocycle containing a nitrogen atom, the piperidine moiety can participate in hydrogen bonding, contributing to its solubility in polar solvents.[3]

-

The Benzyl Group: This non-polar aromatic group introduces hydrophobicity, suggesting potential solubility in less polar organic solvents.

-

The Carboxylic Acid Group: A polar functional group capable of acting as a hydrogen bond donor and acceptor, enhancing solubility in protic and polar aprotic solvents.

-

The Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule and its potential for ionic interactions. This generally leads to higher solubility in polar solvents, particularly water and alcohols, as compared to its free base form.[4]

Based on these features, it can be inferred that this compound will exhibit a range of solubilities across different classes of organic solvents. A systematic approach to solvent selection for solubility screening is therefore essential.

Predictive Assessment of Solubility in Organic Solvents

While experimental determination is the gold standard, a qualitative prediction can guide the selection of solvents for screening. The principle of "like dissolves like" provides a foundational framework for this initial assessment.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can hydrogen bond with the carboxylic acid and the piperidine nitrogen. The hydrochloride salt will also be well-solvated. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds and have high dielectric constants, which can stabilize the ionic form of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity of these solvents may be sufficient to dissolve the compound to some extent, but the ionic nature of the hydrochloride salt will limit high solubility. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran | Low | These solvents are less polar and have limited ability to solvate the hydrochloride salt. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Low | Similar to ethers, the polarity is generally insufficient for significant dissolution of the hydrochloride salt. |

| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The large difference in polarity between the solute and solvent will prevent significant dissolution. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Validated analytical method for the quantification of 1-Benzylpiperidine-2-carboxylic acid

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that solid material remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Accurately add a known volume of the test solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. A typical temperature for solubility studies is 25 °C.

-

Equilibrate for a sufficient time to reach a steady state. This is typically 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is crucial to either:

-

Centrifuge the vial at a high speed and then sample the clear supernatant.

-

Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE or nylon, depending on the solvent). The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

-

Analysis:

-

Immediately dilute the collected supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Benzylpiperidine-2-carboxylic acid in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validating System and Causality

-

Use of Excess Solid: This ensures that the solution is truly saturated at equilibrium, a cornerstone of this method.[5]

-

Confirmation of Equilibrium: Sampling at multiple time points validates that the system has reached a steady state and the measured solubility is the thermodynamic equilibrium solubility, not a kinetic value.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated method ensures reliable results.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | Chlorinated | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | Ether | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |

| Toluene | Non-polar | [Experimental Value] | [Calculated Value] |

| Hexanes | Non-polar | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be populated with experimentally determined data.

The results from this table will provide a quantitative understanding of the solubility profile of this compound, enabling informed decisions in process development and formulation.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By combining a theoretical understanding of the molecule's physicochemical properties with a robust experimental protocol, researchers can generate the critical data needed for successful drug development. The shake-flask method, when executed with the controls and validation steps outlined, provides a reliable means of obtaining accurate equilibrium solubility data. This information is indispensable for the rational selection of solvent systems in synthesis, purification, and formulation, ultimately contributing to the development of safe and effective pharmaceutical products.

References

-

Solubility of Things. (n.d.). 4-Benzylpiperidine hydrochloride. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-Benzylpiperidine-2-carboxylic acid. Retrieved from [Link]

-

USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2020). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uspnf.com [uspnf.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of 1-Benzylpiperidine-2-carboxylic Acid

This guide provides a comprehensive technical overview of the stereochemistry of 1-benzylpiperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into the synthesis of the racemic compound, detailed protocols for its chiral resolution, and the analytical techniques required to verify its stereochemical purity and absolute configuration. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, reflecting field-proven insights for researchers and drug development professionals.

Introduction: The Imperative of Chirality in Modern Drug Design

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, detrimental. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Consequently, controlling the stereochemistry of substituted piperidines, such as 1-benzylpiperidine-2-carboxylic acid, is paramount for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1][][3] This guide focuses on the practical methodologies for isolating and characterizing the (R) and (S) enantiomers of this versatile synthetic intermediate.

Synthesis of Racemic (±)-1-Benzylpiperidine-2-carboxylic Acid

The journey into the stereochemistry of any chiral compound begins with the synthesis of its racemic form. The racemate serves as the essential starting material for subsequent chiral resolution. A common and efficient method for preparing the title compound is the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) with benzyl bromide.

Experimental Protocol: Synthesis of the Racemate

-

Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.5 eq.), to the solution to act as a proton scavenger.

-

N-Alkylation: Slowly add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the mixture to approximately 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture, dilute with water, and wash with a water-immiscible solvent like ethyl acetate to remove unreacted benzyl bromide. Acidify the aqueous layer with an acid such as hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization to yield racemic 1-benzylpiperidine-2-carboxylic acid.[4][5]

A self-validating system for this protocol involves confirming the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct molecular weight and structure before proceeding to the critical resolution step.[6][7]

Caption: Workflow for the synthesis of racemic 1-benzylpiperidine-2-carboxylic acid.

Chiral Resolution: Isolating the Enantiomers

With the racemate in hand, the core challenge is to separate the two enantiomers. For carboxylic acids, the most established and scalable method is diastereomeric salt formation, which leverages the different physical properties of diastereomers.[]

Principle of Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic acid with an enantiomerically pure chiral base. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have distinct properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol provides a representative workflow. The choice of chiral resolving agent and solvent is critical and often requires empirical screening for optimal results. A common choice for resolving acidic racemates is a chiral amine, such as (R)-(+)-α-methylbenzylamine.

-

Salt Formation: Dissolve the racemic 1-benzylpiperidine-2-carboxylic acid (1.0 eq.) in a hot solvent (e.g., ethanol or methanol). In a separate flask, dissolve the chiral resolving agent, (R)-(+)-α-methylbenzylamine (0.5 eq.), in the same solvent. From experience, using 0.5 equivalents of the resolving agent is often sufficient to selectively precipitate one diastereomeric salt, which can be more efficient than using a full equivalent.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration. The key to success here is patience; rapid cooling often leads to co-precipitation and lower enantiomeric purity. The progress of the resolution must be monitored by measuring the enantiomeric excess (ee) of the crystalline material.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., 1M HCl) to protonate the carboxylic acid and liberate the enantiomer from the chiral amine salt.

-

Extraction: Extract the enantiomerically enriched carboxylic acid with an organic solvent like dichloromethane or ethyl acetate. The chiral resolving agent will remain in the aqueous phase as its hydrochloride salt.

-

Isolation: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched product.

-

Further Enrichment: Repeat the crystallization process if necessary to achieve the desired level of enantiomeric purity (>99% ee).

Caption: Chiral resolution workflow using diastereomeric salt formation.

Stereochemical Analysis and Characterization

Rigorous analytical chemistry is required to confirm the success of a chiral resolution. The primary goals are to determine the enantiomeric purity (or enantiomeric excess) and the absolute configuration of the isolated products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a sample.[3][8][9] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

| Parameter | Typical Value / Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) | These columns offer broad applicability and excellent resolving power for a wide range of chiral compounds, including carboxylic acids.[8] |

| Mobile Phase | Hexane/Isopropanol with a small amount of acid (e.g., 0.1% TFA) | A non-polar/polar mixture is common for normal-phase chiral separations. The acidic additive improves peak shape for acidic analytes. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides good separation efficiency without excessive pressure. |

| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for reliable UV detection. |

Determination of Absolute Configuration

While chiral HPLC confirms enantiomeric purity, it does not reveal which peak corresponds to the (R) or (S) enantiomer.

-

X-ray Crystallography: This is the only definitive method for determining the absolute configuration of a crystalline solid.[10] If a suitable single crystal of one of the pure enantiomers (or a diastereomeric salt) can be grown, its analysis will unambiguously establish the three-dimensional structure.

-

Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter is used to measure the specific rotation [α]D. While not sufficient to assign configuration on its own, this value serves as a critical quality control parameter that can be compared to literature values for the known enantiomers.[11][12]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-1-Benzylpiperidine-2-carboxylic acid | C₁₃H₁₇NO₂ | 219.28 |

| (S)-1-Benzylpiperidine-2-carboxylic acid | C₁₃H₁₇NO₂ | 219.28[12] |

| (±)-1-Benzylpiperidine-2-carboxylic acid | C₁₃H₁₇NO₂ | 219.28[13][] |

Caption: Basic properties of 1-Benzylpiperidine-2-carboxylic acid stereoisomers.

Conclusion and Outlook

The stereochemistry of 1-benzylpiperidine-2-carboxylic acid presents a classic case study in the synthesis and resolution of chiral molecules. The methodologies described herein—racemic synthesis, diastereomeric salt resolution, and stereochemical analysis via chiral HPLC and polarimetry—represent a robust and scalable pathway to obtaining the enantiomerically pure building blocks essential for modern drug discovery.[] As the demand for stereochemically defined pharmaceuticals continues to grow, a thorough understanding and proficient execution of these techniques remain indispensable skills for researchers in the chemical and pharmaceutical sciences.

References

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information . Royal Society of Chemistry. Available from: [Link]

-

(R)-1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 677407 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

(S)-1-Benzyl-piperidine-2-carboxylic acid | C13H17NO2 | CID 677406 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central . National Center for Biotechnology Information. Available from: [Link]

-

1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 2841641 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments . The Journal of Organic Chemistry. Available from: [Link]

-

Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio . RSC Medicinal Chemistry. Available from: [Link]

- EP2455377A1 - Synthesis of fentanyl analogs - Google Patents. Google Patents.

-

98% 1-Benzyl-Piperidine-2-Carboxylic Acid, Grade - IndiaMART . IndiaMART. Available from: [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI . MDPI. Available from: [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central . National Center for Biotechnology Information. Available from: [Link]

-

Chiral HPLC Separations - Phenomenex . Phenomenex. Available from: [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 6. 1-BENZYLPIPERIDINE-2-CARBOXYLIC ACID(21319-53-9) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. (R)-1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 677407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-1-Benzyl-piperidine-2-carboxylic acid | C13H17NO2 | CID 677406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Benzylpiperidine-2-carboxylic acid | C13H17NO2 | CID 2841641 - PubChem [pubchem.ncbi.nlm.nih.gov]